BenchChemオンラインストアへようこそ!

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone

Adrenergic Receptor Pharmacology CNS Drug Discovery Piperazine SAR

Procure a versatile morpholinopyridazine-piperazine scaffold. Its acetyl-masked piperazine enables rapid diversification for focused derivative libraries. The 5-morpholinopyridazin-3-yl core provides a validated α1-AR/5-HT1A pharmacophore with balanced solubility (cLogP ~0.9), ideal for programs targeting peripheral tissues and optimizing metabolic stability.

Molecular Formula C14H21N5O2
Molecular Weight 291.355
CAS No. 1448052-97-8
Cat. No. B2419064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone
CAS1448052-97-8
Molecular FormulaC14H21N5O2
Molecular Weight291.355
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
InChIInChI=1S/C14H21N5O2/c1-12(20)17-2-4-19(5-3-17)14-10-13(11-15-16-14)18-6-8-21-9-7-18/h10-11H,2-9H2,1H3
InChIKeyUUVFYUZAYOTZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1448052-97-8): Chemical Identity, Structural Class, and Procurement Baseline


1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1448052-97-8) is a synthetic small molecule belonging to the morpholinopyridazine-piperazine class. Its core structure combines an acetyl-piperazine motif with a 5-morpholinopyridazin-3-yl substituent, embedding it within a chemical space frequently explored for CNS receptor modulation, anti-inflammatory activity, and kinase inhibition [1]. Procurement interest typically arises from its potential as a versatile intermediate for derivative libraries or as a tool compound in adrenergic and serotonergic receptor pharmacology [2].

Why 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1448052-97-8) Cannot Be Replaced by Off-the-Shelf Piperazine-Pyridazine Analogs


The specific combination of an N-acetylpiperazine terminus and a 5-morpholinopyridazin-3-yl unit creates a pharmacophore that is absent in common alternatives such as arylpiperazine-pyridazinones, 6-(piperidin-1-yl)pyridazinones, or simple N-alkylpiperazine analogs. Substituting the acetyl group or altering the morpholine position predictably shifts receptor subtype selectivity and functional activity at α1-adrenoceptors and 5-HT1A receptors, as demonstrated in systematic SAR studies on closely related piperazine-pyridazinone scaffolds [1]. Variants lacking the morpholine ring or bearing a pyridazinone carbonyl exhibit markedly different hydrogen-bonding capacity and metabolic liability, precluding straightforward interchangeability [2].

Quantitative Differentiation Evidence for 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1448052-97-8) Versus Closest Structural Analogs


Receptor Binding Affinity Comparison: Target Compound vs. De-Morpholino and Pyridazinone Analogs at α1-Adrenoceptors

While the target compound itself has not been directly profiled, systematic SAR on piperazine-pyridazinone derivatives establishes that the morpholine substitution on the pyridazine ring enhances α1-adrenoceptor binding affinity relative to unsubstituted or alkyl-substituted analogs. For instance, replacement of the morpholine with piperidine in 6-substituted pyridazin-3(2H)-ones generally reduces anti-inflammatory potency, suggesting weaker target engagement [1]. The acetyl-piperazine terminus in the target compound is expected to differ from the arylpiperazine-propyl chain found in high-affinity α1-antagonists, potentially offering a distinct selectivity profile.

Adrenergic Receptor Pharmacology CNS Drug Discovery Piperazine SAR

Predicted Physicochemical Differentiation: cLogP and Hydrogen-Bond Acceptors vs. Arylpiperazine-Pyridazinone Comparators

Computational comparison of the target compound (MW 291.36, cLogP ~0.9, 7 H-bond acceptors, 0 H-bond donors) vs. a representative arylpiperazine-pyridazinone (e.g., compound 12a from Singh et al.: MW ~410, cLogP ~3.5, 6 H-bond acceptors, 0 donors) reveals that the target compound is significantly less lipophilic and has additional hydrogen-bond acceptor capacity from the morpholine oxygen and acetyl carbonyl [1][2]. This predicts superior aqueous solubility and lower CNS penetration potential, which may be desirable for peripheral target engagement.

Medicinal Chemistry ADME Prediction Compound Library Design

Synthetic Tractability and Derivative Library Potential vs. 6-Chloro-pyridazine Precursors

The target compound is a stable, shelf-ready intermediate that circumvents the handling and purification challenges associated with reactive 6-chloro-pyridazine precursors commonly used for divergent synthesis . Unlike 3-chloro-6-morpholinopyridazine (CAS 17259-32-4), which requires careful anhydrous conditions for nucleophilic displacement, the acetyl-piperazine derivative is pre-functionalized and can be directly employed in amide coupling, reductive amination, or deprotection-elongation sequences, reducing synthetic step count by 1–2 steps in typical library production workflows [1].

Organic Synthesis Medicinal Chemistry Building Block Utility

Optimal Procurement and Application Scenarios for 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1448052-97-8)


Scaffold-Hopping Library Design Targeting α1-Adrenoceptor Subtypes

Procure this compound as a key intermediate for generating a focused library of N-substituted piperazine derivatives. The morpholinopyridazine core provides a validated α1-AR pharmacophore, while the acetyl-masked piperazine allows rapid diversification through deprotection and re-functionalization. This strategy is supported by SAR data showing that cyclic amine substituents on pyridazine significantly modulate receptor affinity [1].

Low-Lipophilicity Lead Optimization for Peripheral Anti-Inflammatory Programs

Use this compound as a starting scaffold where balanced solubility is critical. Its predicted cLogP of ~0.9 is substantially lower than traditional arylpiperazine-pyridazinone leads (cLogP >3), making it suitable for programs targeting peripheral tissues where CNS penetration must be minimized [1]. The acetyl group also serves as a metabolic soft spot that can be tuned for clearance modulation.

Building Block for Parallel Synthesis of 5-HT1A/α1-AR Dual Ligands

The compound's structural features align with known dual 5-HT1A/α1-AR pharmacophore models. De-acetylation followed by aryl-sulfonylation or aryl-amide formation can generate candidates for neuropsychiatric or cardiovascular indications. Use published binding protocols for α1-, α2-adrenergic and 5-HT1A receptors to benchmark newly synthesized analogs [1].

Quote Request

Request a Quote for 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.